molecular formula C8H19BO B072554 Dibutylborinic acid CAS No. 1189-31-7

Dibutylborinic acid

Cat. No. B072554
CAS RN: 1189-31-7
M. Wt: 142.05 g/mol
InChI Key: WUIZKPVTTNNYHE-UHFFFAOYSA-N
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Description

Dibutylborinic acid (DBB) is an organoboron compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a Lewis acid that can be used as a catalyst in organic synthesis and as a fluorescent probe in biochemical and physiological studies.

Mechanism Of Action

Dibutylborinic acid is a Lewis acid that can coordinate with electron-rich species such as nucleophiles. In organic synthesis reactions, Dibutylborinic acid can activate the electrophile by forming a complex with it, making it more reactive towards the nucleophile. In biochemical and physiological studies, Dibutylborinic acid can bind to amino acids and peptides through coordination with the lone pair of electrons on the nitrogen or oxygen atom. This binding changes the electronic environment of Dibutylborinic acid, resulting in a change in fluorescence intensity.

Biochemical And Physiological Effects

Dibutylborinic acid has been shown to have low toxicity in vitro and in vivo. It has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Dibutylborinic acid can also be used to selectively label amino acids and peptides, allowing for their detection and quantification.

Advantages And Limitations For Lab Experiments

Dibutylborinic acid has several advantages as a catalyst and fluorescent probe. It is easy to synthesize, has low toxicity, and can be used in a wide range of organic synthesis reactions and biochemical and physiological studies. However, Dibutylborinic acid has some limitations as well. It is sensitive to pH and temperature changes, and its fluorescence intensity can be affected by the presence of other molecules in the sample.

Future Directions

There are several future directions for the use of Dibutylborinic acid in scientific research. One direction is the development of new synthetic routes for Dibutylborinic acid that are more efficient and environmentally friendly. Another direction is the application of Dibutylborinic acid in the study of protein-ligand interactions and drug discovery. Dibutylborinic acid can also be used in the development of new fluorescent probes for imaging biological systems. Finally, the use of Dibutylborinic acid in the study of cellular signaling pathways and disease mechanisms is an area of ongoing research.
Conclusion:
Dibutylborinic acid is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibutylborinic acid is needed to fully understand its potential and limitations in scientific research.

Synthesis Methods

Dibutylborinic acid can be synthesized by the reaction of dibutylboron trifluoromethanesulfonate and water. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.

Scientific Research Applications

Dibutylborinic acid has been used as a catalyst in organic synthesis reactions such as the Diels-Alder reaction, aldol reaction, and Michael addition. It has also been used as a fluorescent probe in biochemical and physiological studies. Dibutylborinic acid can bind to amino acids and peptides, and its fluorescence intensity changes upon binding. This property has been used to study protein-protein interactions and enzyme activity.

properties

CAS RN

1189-31-7

Product Name

Dibutylborinic acid

Molecular Formula

C8H19BO

Molecular Weight

142.05 g/mol

IUPAC Name

dibutylborinic acid

InChI

InChI=1S/C8H19BO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3

InChI Key

WUIZKPVTTNNYHE-UHFFFAOYSA-N

SMILES

B(CCCC)(CCCC)O

Canonical SMILES

B(CCCC)(CCCC)O

synonyms

Dibutylborinic acid

Origin of Product

United States

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